molecular formula C10H15NO4 B13524809 N-hydroxy(2,4,6-trimethoxyphenyl)methanamine

N-hydroxy(2,4,6-trimethoxyphenyl)methanamine

Cat. No.: B13524809
M. Wt: 213.23 g/mol
InChI Key: OPMVEDMKDVDIBF-UHFFFAOYSA-N
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Description

N-hydroxy(2,4,6-trimethoxyphenyl)methanamine is a chemical compound characterized by the presence of a hydroxy group attached to a methanamine moiety, which is further substituted with three methoxy groups at the 2, 4, and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy(2,4,6-trimethoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting amine is then hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy(2,4,6-trimethoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxy group, yielding the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Produces a ketone or aldehyde derivative.

    Reduction: Produces the corresponding amine.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-hydroxy(2,4,6-trimethoxyphenyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-hydroxy(2,4,6-trimethoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the methoxy groups can enhance binding affinity through hydrophobic interactions. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxyphenylmethanamine: Lacks the hydroxy group, resulting in different reactivity and biological activity.

    N-hydroxyphenylmethanamine: Lacks the methoxy groups, leading to reduced hydrophobic interactions and binding affinity.

    2,4,6-Trimethoxybenzaldehyde: Precursor in the synthesis, lacks the amine and hydroxy groups.

Uniqueness

N-hydroxy(2,4,6-trimethoxyphenyl)methanamine is unique due to the combination of the hydroxy group and the trimethoxyphenyl moiety, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

N-[(2,4,6-trimethoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-5,11-12H,6H2,1-3H3

InChI Key

OPMVEDMKDVDIBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNO)OC

Origin of Product

United States

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